![molecular formula C7H9ClF3N3 B2949158 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 2567502-43-4](/img/structure/B2949158.png)
1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
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Overview
Description
This compound is a pharmaceutical intermediate used in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycemic agent, a dipeptidyl peptidase-4 inhibitor, which is used in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of this compound involves several steps :- Adding ethanol and hydrazine hydrate; dropwisely adding 2-chloropyrazine; regulating the pH value to 6; and removing impurities to obtain 2 .
- Adding chlorobenzene and trifluoroacetic anhydride; adding the 2 under the action of stirring; heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid .
- Adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle .
Molecular Structure Analysis
The molecular formula of this compound is C6H7F3N4 . The structure of this compound can be found in various scientific resources .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The compound can also react with an array of isocyanates in the presence of triethylamine .Scientific Research Applications
Based on the information gathered from the searches, here is a comprehensive analysis of the scientific research applications of “1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride”, also known as “EN300-27701419”:
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of sitagliptin , a medication used to treat diabetes .
Antibacterial Activity
Derivatives of this compound have been tested for their antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis of Derivatives
A variety of derivatives can be synthesized from this compound by treating it with an array of isocyanates in the presence of triethylamine .
Azapentalenes Formation
The compound has been used in ring closure reactions to form azapentalenes, which are nitrogen-containing polycyclic compounds .
Cyclization Methods
It has been involved in cyclization with esters of fluorinated acids or activated carbonyl compounds to obtain different heterocyclic derivatives .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of pharmaceuticals
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of pharmaceuticals, suggesting that they may interact with biological targets in a meaningful way .
Biochemical Pathways
Similar compounds have shown promising anti-cancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been synthesized and studied for their anti-cancer properties, suggesting that they may have favorable pharmacokinetic profiles for therapeutic use .
Result of Action
Similar compounds have shown promising anti-cancer properties, suggesting that they may induce cell death in cancer cells .
Action Environment
Similar compounds have been synthesized and studied under various conditions, suggesting that they may be stable under a range of environmental conditions .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6;/h4,11H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYSHZLDOLRCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
CAS RN |
2567502-43-4 |
Source
|
Record name | 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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